molecular formula C7H10O3 B2563243 5-Hydroxyspiro[2.3]hexane-1-carboxylic acid CAS No. 1507108-83-9

5-Hydroxyspiro[2.3]hexane-1-carboxylic acid

Cat. No.: B2563243
CAS No.: 1507108-83-9
M. Wt: 142.154
InChI Key: VRBUBZDHZFDTMY-UHFFFAOYSA-N
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Description

5-Hydroxyspiro[2.3]hexane-1-carboxylic acid is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Properties

IUPAC Name

5-hydroxyspiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-4-1-7(2-4)3-5(7)6(9)10/h4-5,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBUBZDHZFDTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyspiro[2.3]hexane-1-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol or hydroxy acid precursor in the presence of a strong acid or base catalyst. The reaction conditions often require careful temperature control to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Esterification

The carboxylic acid group can undergo esterification, typically via acid-catalyzed reactions with alcohols. For example:

  • Reagents : Sulfuric acid (H₂SO₄) or iodine (I₂) as catalysts.

  • Mechanism : Protonation of the carboxylate oxygen facilitates nucleophilic attack by an alcohol, followed by elimination of water .

  • Example : Reaction with butyl vinyl ether in the presence of iodine yields esters like butyl 5-hydroxyspiro[2.3]hexane-1-carboxylate .

Decarboxylation

Heating the carboxylic acid at elevated temperatures (150–200°C) can lead to decarboxylation, removing CO₂ and forming a hydrocarbon derivative. This reaction is accelerated by strong bases (e.g., NaOH) or metal catalysts.

Lactone Formation

The proximity of the hydroxyl and carboxylic acid groups enables intramolecular esterification to form spirocyclic lactones. For example:

  • Conditions : Acidic or basic catalysis under reflux.

  • Outcome : A five- or six-membered lactone ring, depending on the spatial arrangement of functional groups .

Oxidation

The hydroxyl group can undergo oxidation to a ketone or carboxylic acid, depending on the oxidizing agent (e.g., KMnO₄ or CrO₃). This reaction may alter the spirocyclic structure if the oxidized site is adjacent to the ring junction .

Esterification with Iodine Catalysis

Reagent Role Conditions Yield
Iodine (I₂)CatalystRoom temperature to 80°C, solvent-freeUp to 78%

Mechanism : Iodine reacts with water to form HI, which protonates the alcohol and facilitates nucleophilic attack on the carboxylate .

Decarboxylation via Thermal Decomposition

Catalyst Temperature Product
NaOH150–200°CHydrocarbon derivative

This reaction involves β-keto acid decomposition, releasing CO₂ and forming a carbonyl compound.

Analytical Characterization

  • NMR Spectroscopy : Used to confirm the spirocyclic structure and functional group integrity. The hydroxyl proton (δ ~1–5 ppm) and carboxylic acid proton (δ ~10–12 ppm) serve as diagnostic signals.

  • IR Spectroscopy : Absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch) indicate the presence of the carboxylic acid and hydroxyl groups .

Scientific Research Applications

Scientific Research Applications

5-Hydroxyspiro[2.3]hexane-1-carboxylic acid has been investigated for various applications across multiple scientific disciplines:

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Biology

  • Biological Activity : Research indicates that this compound interacts with biomolecules, potentially modulating enzyme activity and receptor binding. Its hydroxyl and carboxylic acid groups allow for hydrogen bonding and ionic interactions, which can influence cellular processes.

Medicine

  • Therapeutic Potential : The compound is under investigation for its potential therapeutic effects, including anticancer and antimicrobial properties. Preliminary studies suggest it may induce apoptosis in cancer cells and exhibit antibacterial activity against various pathogens.

Industry

  • Material Development : In industrial applications, this compound is utilized in developing new materials with specific properties, such as enhanced stability or reactivity.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Anticancer Activity

In vitro studies have demonstrated significant anticancer effects against various cell lines:

Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)<10
Jurkat (T-cell leukemia)<5
HT29 (colon carcinoma)<15

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Proteus mirabilis16 µg/mL

These results indicate potential applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of 5-Hydroxyspiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, potentially affecting their function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxyspiro[2.4]heptane-1-carboxylic acid
  • 5-Hydroxyspiro[2.2]pentane-1-carboxylic acid
  • 5-Hydroxyspiro[3.3]octane-1-carboxylic acid

Uniqueness

5-Hydroxyspiro[2.3]hexane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

5-Hydroxyspiro[2.3]hexane-1-carboxylic acid (CAS No. 1507108-83-9) is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C7_7H10_10O3_3
Molecular Weight: 142.15 g/mol
SMILES Notation: C1CC2(C1)CC2C(=O)O
InChIKey: VVSCGNLRDCLHAN-UHFFFAOYSA-N

The compound features a spirocyclic structure that contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting potential as a lead compound for antibiotic development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway, as evidenced by increased caspase-3 activity and changes in mitochondrial membrane potential .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In a rodent model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups. This effect is likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding: It may bind to various receptors involved in inflammation and cell proliferation.
  • Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.
  • Signal Transduction Pathways: It influences pathways related to apoptosis and cell survival, particularly through modulation of the MAPK and PI3K/Akt pathways.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for chronic infections .

Case Study 2: Cancer Cell Line Studies

In another investigation, the effects of the compound on various cancer cell lines were assessed. The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through both intrinsic and extrinsic pathways .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial, Anticancer3215
Spiro[2.3]hexane-1-carboxylic acidModerate Antimicrobial64N/A
Other Spiro CompoundsVariableN/AN/A

Q & A

Q. What synthetic strategies are effective for constructing the spiro[2.3]hexane scaffold in 5-Hydroxyspiro[2.3]hexane-1-carboxylic acid?

The synthesis of spiro[2.3]hexane derivatives often relies on stereocontrolled cyclization or ring-opening/ring-closing reactions to establish the strained bicyclic system. For example, 5-azaspiro[2.3]hexane derivatives (structurally analogous to the target compound) are synthesized via intramolecular nucleophilic substitution or transition-metal-catalyzed cycloadditions to control stereochemistry . Key steps include:

  • Regioselective hydroxylation : Use of protecting groups (e.g., tert-butyl esters) to direct hydroxylation at the 5-position.
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate diastereomers.
  • Characterization : ¹H/¹³C NMR (400–600 MHz in CDCl₃ or CD₃OD) and HRMS to confirm molecular identity and purity .

Q. What safety precautions are critical when handling this compound?

Based on structurally related spiro compounds (e.g., 5-azaspiro[2.3]hexane derivatives):

  • Hazards : Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory sensitization (H335) .
  • Mitigation :
    • Use fume hoods and explosion-proof equipment to avoid aerosol formation.
    • Wear nitrile gloves , goggles , and lab coats during synthesis and purification.
    • Store in airtight containers at 2–8°C to prevent degradation .

Q. How can solubility challenges be addressed during experimental design?

Spiro compounds often exhibit poor aqueous solubility due to their rigid, hydrophobic cores. Strategies include:

  • Derivatization : Introducing polar groups (e.g., carboxylic acid, hydroxyl) to enhance hydrophilicity.
  • Co-solvents : Use DMSO or ethanol (≤10% v/v) in aqueous buffers for biological assays.
  • pH adjustment : Ionize the carboxylic acid group (pKa ~4–5) by working in mildly alkaline conditions (pH 7.4–8.0) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound?

Stereochemical outcomes depend on chiral auxiliaries , asymmetric catalysis , or kinetic resolution :

  • Chiral Pool Synthesis : Start with enantiomerically pure precursors (e.g., L-glutamic acid derivatives) to bias ring-closing reactions .
  • Catalytic Asymmetric Methods : Use Rh(I) or Pd(0) catalysts with chiral ligands (e.g., BINAP) to induce enantioselective cyclization .
  • Validation : Compare experimental optical rotation values with computational predictions (DFT or molecular dynamics simulations) .

Q. What analytical methods resolve contradictions in NMR data for spiro compounds?

Conflicting NMR signals may arise from conformational flexibility or impurity co-elution . Solutions include:

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) by analyzing signal coalescence at elevated temperatures.
  • 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities to confirm regiochemistry.
  • X-ray Crystallography : Definitive structural assignment using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., GPCRs or enzymes). Focus on the spiro ring’s conformational rigidity and hydrogen-bonding capacity .
  • MD Simulations : Assess stability in lipid bilayers or aqueous environments (AMBER or CHARMM force fields).
  • SAR Analysis : Compare with analogs (e.g., 5-azaspiro or 5-fluorospiro derivatives) to identify critical substituents for activity .

Q. What strategies mitigate regioselectivity challenges during functionalization?

Regioselectivity in spiro systems is influenced by steric hindrance and electronic effects :

  • Directed C-H Activation : Use Pd catalysts with directing groups (e.g., amides) to functionalize specific carbons.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., hydroxyl groups as silyl ethers) to direct reactions to the desired position .
  • Electrophilic Aromatic Substitution : Activate the spiro ring with electron-donating groups (e.g., -OH) to favor para/meta substitution .

Data Interpretation and Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental logP values?

  • Experimental Validation : Measure logP via shake-flask (octanol/water partitioning) or HPLC retention time correlation.
  • Computational Refinement : Adjust atomic partial charges in software like MarvinSketch to better reflect the compound’s electronic environment.
  • Structural Analysis : Check for tautomerism or ionization states (e.g., zwitterionic forms) that alter hydrophobicity .

Q. What protocols ensure reproducibility in spiro compound synthesis?

  • Strict Reaction Monitoring : Use TLC or inline IR spectroscopy to track reaction progress.
  • Batch-to-Batch Consistency : Standardize starting material purity (≥95% by HPLC) and reaction conditions (temperature, humidity control).
  • Cross-Lab Validation : Share samples with independent labs for NMR and HRMS replication .

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